molecular formula C6H10Cl2OSe B14511762 3,5-Bis(chloromethyl)-1,4-oxaselenane CAS No. 62757-28-2

3,5-Bis(chloromethyl)-1,4-oxaselenane

Cat. No.: B14511762
CAS No.: 62757-28-2
M. Wt: 248.02 g/mol
InChI Key: ZULOGSKOZRQINX-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)-1,4-oxaselenane is an organoselenium compound characterized by the presence of selenium, oxygen, and chlorine atoms in its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(chloromethyl)-1,4-oxaselenane typically involves the reaction of selenium dioxide with appropriate chloromethyl precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in the synthesis include dichloromethane and chloroform, and the reaction is often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is purified through distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(chloromethyl)-1,4-oxaselenane undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Bis(chloromethyl)-1,4-oxaselenane has several scientific research applications:

    Biology: Investigated for its potential as an antioxidant due to the presence of selenium.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-1,4-oxaselenane involves the interaction of the selenium atom with various molecular targets. Selenium can form selenoenzymes that play a role in redox reactions and cellular defense mechanisms. The compound’s chloromethyl groups can also participate in alkylation reactions, leading to modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)-1,4-oxaselenane: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.

    1,4-Oxathiane: Contains sulfur instead of selenium.

    1,4-Oxaselenane: Lacks the chloromethyl groups.

Uniqueness

3,5-Bis(chloromethyl)-1,4-oxaselenane is unique due to the presence of both selenium and chloromethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62757-28-2

Molecular Formula

C6H10Cl2OSe

Molecular Weight

248.02 g/mol

IUPAC Name

3,5-bis(chloromethyl)-1,4-oxaselenane

InChI

InChI=1S/C6H10Cl2OSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2

InChI Key

ZULOGSKOZRQINX-UHFFFAOYSA-N

Canonical SMILES

C1C([Se]C(CO1)CCl)CCl

Origin of Product

United States

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